3-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1H-indazole
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Description
3-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1H-indazole is a useful research compound. Its molecular formula is C9H11F3N2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
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Biological Activity
3-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1H-indazole is a compound characterized by its unique structural features and potential biological activities. With a molecular formula of C9H11F3N2 and a molecular weight of approximately 204.19 g/mol, this compound has garnered attention in medicinal chemistry due to its interactions with various biological macromolecules.
Chemical Structure and Properties
The compound features a tetrahydroindazole core with a trifluoroethyl substituent. This trifluoroethyl group significantly influences its chemical properties and biological activity by enhancing binding affinity to certain biological targets.
Property | Value |
---|---|
Molecular Formula | C9H11F3N2 |
Molecular Weight | 204.19 g/mol |
CAS Number | 1189579-91-6 |
Research indicates that this compound interacts with various enzymes and receptors, leading to modulation of their activity. The trifluoroethyl group enhances the compound's ability to bind to specific targets, which can result in enzyme inhibition or receptor modulation .
Antiprotozoal Activity
A study evaluated the antiprotozoal activity of various indazole derivatives, including this compound. The findings suggested that this compound exhibits significant activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship (SAR) analysis highlighted that electron-withdrawing groups at specific positions on the phenyl ring enhance biological activity .
Table: Antiprotozoal Activity (IC50 Values)
Compound | Target Protozoa | IC50 (µM) |
---|---|---|
3-(Trifluoroethyl)-indazole | E. histolytica | < 0.050 |
3-(Trifluoroethyl)-indazole | G. intestinalis | < 0.050 |
3-(Trifluoroethyl)-indazole | T. vaginalis | > 0.100 |
Other Biological Activities
In addition to antiprotozoal effects, preliminary studies suggest potential applications in cancer treatment through inhibition of specific protein methyltransferases (PMTs). The compound's ability to selectively inhibit these enzymes could position it as a candidate for further development in oncology .
Case Studies and Research Findings
- Synthesis and Evaluation : A comprehensive study synthesized various indazole derivatives and evaluated their biological activities. The results indicated that the trifluoroethyl substitution significantly enhanced the potency of certain derivatives against protozoan infections .
- Structure-Activity Relationship Analysis : The SAR analysis revealed that modifications on the indazole core could lead to enhanced antiprotozoal activity. For instance, compounds with specific substitutions displayed IC50 values significantly lower than those of the parent indazole structure .
Properties
Molecular Formula |
C9H11F3N2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)5-8-6-3-1-2-4-7(6)13-14-8/h1-5H2,(H,13,14) |
InChI Key |
COCRJNHMCYSBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.